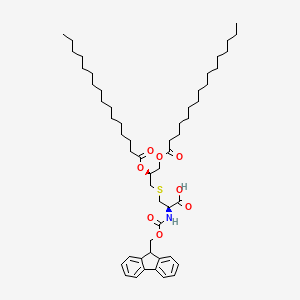

Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH

Vue d'ensemble

Description

Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH is a compound used in peptide synthesis, particularly in the context of solid-phase peptide synthesis. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a common protecting group for the amino group in peptide synthesis, while the cysteine residue is modified with a lipid moiety, specifically (S)-2,3-di(palmitoyloxy)-propyl. This modification imparts unique properties to the peptide, making it useful in various scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with the attachment of the C-terminal amino acid to a solid support, followed by the sequential addition of amino acids. The Fmoc group is used to protect the amino group during the synthesis, and it is removed using a base such as piperidine .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high efficiency and reproducibility .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH can undergo various chemical reactions, including:

Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Piperidine is commonly used to remove the Fmoc group.

Major Products Formed

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Removal of the Fmoc group to expose the free amino group.

Applications De Recherche Scientifique

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS):

Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH serves as a crucial building block in SPPS. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amino group during synthesis, allowing for the sequential addition of amino acids to form complex peptides. This compound facilitates the production of homogeneous lipopeptides, which are essential for studying protein interactions and enzyme functions .

Case Study:

In a study focusing on the synthesis of lipopeptides for vaccine development, researchers utilized this compound to create peptides that exhibited enhanced immunogenic properties. The incorporation of the palmitoyloxy moiety improved the peptides' stability and bioavailability in biological systems .

Drug Delivery Systems

Liposomal Formulations:

The unique structure of this compound allows for the development of liposomal drug delivery systems. The palmitoyl groups enhance the solubility and permeability of therapeutic agents, making this compound an excellent candidate for targeted drug delivery applications, particularly in cancer therapy .

Case Study:

A research team developed a liposomal formulation incorporating this compound to deliver chemotherapeutic agents directly to tumor cells. The study demonstrated that the liposomal system significantly increased the therapeutic efficacy while reducing systemic toxicity compared to conventional delivery methods .

Bioconjugation

Enhancing Biosensor Functionality:

This compound is employed in bioconjugation processes to attach biomolecules to surfaces or other molecules. This application is crucial for developing advanced biosensors and diagnostic tools . The ability to modify surfaces with lipidated peptides enhances their interaction with biological samples.

Case Study:

In a project aimed at improving diagnostic assays for infectious diseases, researchers used this compound to create peptide-coated surfaces that showed increased sensitivity and specificity for target antigens. The lipid modifications facilitated better binding interactions with the analytes .

Cosmetic Formulations

Skin Penetration Enhancer:

The palmitoyloxy groups in this compound can improve skin penetration and moisturization properties when incorporated into cosmetic products. This application aligns with current trends in the beauty industry towards using bioactive compounds for enhanced skin care formulations .

Summary Table of Applications

| Application Area | Key Benefits | Notable Findings |

|---|---|---|

| Peptide Synthesis | Facilitates SPPS; produces homogeneous lipopeptides | Enhanced immunogenic properties in vaccine development |

| Drug Delivery Systems | Improves solubility and permeability | Increased therapeutic efficacy in targeted cancer therapy |

| Bioconjugation | Enhances biosensor functionality | Improved sensitivity in diagnostic assays |

| Cosmetic Formulations | Enhances skin penetration and moisturization | Effective incorporation into skin care products |

Mécanisme D'action

The mechanism of action of Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH involves its incorporation into peptides, where the lipid moiety can enhance membrane interactions and stability. The Fmoc group protects the amino group during synthesis, ensuring the correct sequence assembly. Upon removal of the Fmoc group, the free amino group can participate in further reactions or interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Cys-OH: Lacks the lipid modification, making it less hydrophobic.

Fmoc-Lys((S)-2,3-di(palmitoyloxy)-propyl)-OH: Similar lipid modification but with lysine instead of cysteine.

Fmoc-Ser((S)-2,3-di(palmitoyloxy)-propyl)-OH: Similar lipid modification but with serine instead of cysteine.

Uniqueness

Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH is unique due to the combination of the Fmoc protecting group, cysteine residue, and lipid modification. This combination imparts specific properties such as enhanced hydrophobicity and membrane interaction, making it valuable in various research and industrial applications .

Activité Biologique

Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH is a modified cysteine derivative utilized primarily in peptide synthesis and protein chemistry. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, enhancing its utility in various biological applications. The incorporation of palmitoyloxy groups significantly influences the compound's hydrophobicity and biological activity, making it a valuable tool for researchers.

Chemical Structure and Properties

- Molecular Formula : C₅₃H₈₃NO₈S

- Molecular Weight : 894.31 g/mol

- CAS Number : 210532-98-2

The structure of this compound allows it to participate in peptide synthesis through solid-phase peptide synthesis (SPPS), where it acts as a building block for creating peptides with specific sequences.

Target of Action : The primary action of this compound is through its role in synthesizing peptides that can interact with various biological targets, including proteins and receptors.

Mode of Action : The compound facilitates the formation of disulfide bonds due to the presence of the cysteine residue, which is crucial for stabilizing protein structures and enhancing their functionality. The palmitoyl chains also aid in targeting peptides to specific cellular environments, promoting membrane interactions.

Biological Activity

- Peptide Synthesis : this compound is integral in synthesizing peptides that exhibit enhanced biological activities. Its incorporation into peptide sequences has been shown to improve stability and efficacy.

- Hydrophobicity and Self-Assembly : The palmitoyloxy groups increase the hydrophobic character of the peptides, which can enhance self-assembly properties and influence interactions with lipid membranes.

- Adjuvant Activity : Studies indicate that peptides derived from this compound exhibit comparable adjuvant activity when tested alongside other palmitoylated derivatives . This suggests potential applications in vaccine development and immunotherapy.

Table 1: Comparative Biological Activities of Peptides Containing Fmoc-Cys Derivatives

| Peptide Variant | Hydrophobicity | Adjuvant Activity | Stability |

|---|---|---|---|

| Fmoc-Cys((S)-2,3-Pal) | High | Moderate | Enhanced |

| Fmoc-Cys((R)-2,3-Pal) | Moderate | Comparable | Standard |

| Fmoc-Pam₂Cys-OH | Higher | High | Very High |

The table above summarizes findings from various studies on the biological activities associated with different peptide variants incorporating Fmoc-Cys derivatives. Notably, peptides containing this compound demonstrate enhanced hydrophobicity and stability compared to their counterparts.

Applications in Drug Delivery Systems

This compound has been explored for its role in drug delivery systems due to its ability to form stable complexes with therapeutic agents. The lipophilic nature of palmitoyl chains facilitates the encapsulation of hydrophobic drugs, improving their bioavailability and therapeutic efficacy .

Propriétés

IUPAC Name |

(2R)-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H83NO8S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-50(55)60-39-43(62-51(56)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-63-42-49(52(57)58)54-53(59)61-40-48-46-35-31-29-33-44(46)45-34-30-32-36-47(45)48/h29-36,43,48-49H,3-28,37-42H2,1-2H3,(H,54,59)(H,57,58)/t43-,49-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJKCVLFJLXANK-UCNLINEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H](CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H83NO8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

894.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.